molecular formula C7H15BCl2O2 B1598959 Dichloromethyldiisopropoxyborane CAS No. 62260-99-5

Dichloromethyldiisopropoxyborane

Cat. No. B1598959
CAS RN: 62260-99-5
M. Wt: 212.91 g/mol
InChI Key: XHOSKSMGPJTTSE-UHFFFAOYSA-N
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Description

Dichloromethyldiisopropoxyborane is a chemical compound with the molecular formula C7H15BCl2O2 and a molecular weight of 212.9098 . It is also known by the synonym bis(1-methylethyl) (dichloromethyl)boronate .


Synthesis Analysis

Dichloromethyldiisopropoxyborane is used as a reducing agent . The synthesis of Dichloromethyldiisopropoxyborane from Triisopropyl borate and Lithium, (dichloromethyl)- (7CI,8CI,9CI) has been reported .


Molecular Structure Analysis

The linear formula of Dichloromethyldiisopropoxyborane is Cl2CHB [OCH (CH3)2]2 . Its molecular weight is 212.91 .


Physical And Chemical Properties Analysis

Dichloromethyldiisopropoxyborane is a liquid at room temperature . It has a density of 1.019 g/mL at 25 °C .

Scientific Research Applications

Medicinal Chemistry

  • Dichloromethyldiisopropoxyborane and related compounds like carboranes are used in medicinal chemistry, particularly in boron neutron capture therapy (BNCT) for cancer treatment. These compounds exploit unique chemical and physical properties for novel pharmaceuticals and biological probes (Valliant et al., 2002).

Synthesis of Isotopically Labeled Amines

  • Diborane, a related compound, aids in preparing isotopically labeled amines by reducing corresponding labeled nitrile or amide, especially advantageous in the presence of aromatic halide substituents (Marshall et al., 1972).

Environmental Impact and Bioremediation

  • Studies on polychlorinated pollutants like dichloromethyldiisopropoxyborane include their dispersion and pathways to remote regions, with an emphasis on levels in marine mammals and sediments. This research is pivotal for understanding environmental impacts and developing bioremediation strategies (Oehme et al., 1996).

Organic Synthesis

  • Dichloroborane-dioxane is an exceptional reagent for preparing alkenyl- and alkylboronic acids, showing potential in organic synthesis for creating complex molecules (Josyula et al., 2003).

Electrochemistry and Photoluminescence

  • Borane derivatives, including those related to dichloromethyldiisopropoxyborane, are significant in electrochemistry and photoluminescence, finding applications in nanomaterials, energy, and catalysis (Núñez et al., 2016).

Rapid Hydroboration of Alkenes

  • Dichloromethyldiisopropoxyborane and similar compounds are used in the rapid hydroboration of alkenes, a key step in various synthetic processes (Kanth & Brown, 2000).

Co-contaminant Impact on Biodegradation

  • Research on co-contaminants like dichloromethyldiisopropoxyborane explores their impact on the biodegradation kinetics of other pollutants, essential for effective environmental remediation strategies (Mahendra et al., 2013).

Safety And Hazards

Dichloromethyldiisopropoxyborane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention if irritation persists .

properties

IUPAC Name

dichloromethyl-di(propan-2-yloxy)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BCl2O2/c1-5(2)11-8(7(9)10)12-6(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOSKSMGPJTTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(Cl)Cl)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400688
Record name Dichloromethyldiisopropoxyborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloromethyldiisopropoxyborane

CAS RN

62260-99-5
Record name Dichloromethyldiisopropoxyborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethyldiisopropoxyborane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Dichloromethyldiisopropoxyborane

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